molecular formula C9H7N3O2 B1301763 3-(2-Nitrophenyl)-1H-pyrazole CAS No. 59844-05-2

3-(2-Nitrophenyl)-1H-pyrazole

Cat. No. B1301763
CAS RN: 59844-05-2
M. Wt: 189.17 g/mol
InChI Key: LNRBQCSTNUDDGL-UHFFFAOYSA-N
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Description

The compound "3-(2-Nitrophenyl)-1H-pyrazole" is a derivative of the pyrazole family, which is characterized by a 5-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of a nitro group at the phenyl ring attached to the third position of the pyrazole ring is a common feature among the compounds studied in the provided papers. These compounds are of interest due to their diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazine with 1,3-dicarbonyl compounds or via the cyclization of chalcones. In the case of "3-(2-Nitrophenyl)-1H-pyrazole" derivatives, the synthesis methods vary. For instance, one paper describes a green, fast, and straightforward procedure for the synthesis of a related compound using a coupling reaction between a diazonium chloride and an aminopyrazole derivative . Another paper reports the preparation of new 3,5-diaryl-1H-pyrazoles from aryl methyl ketones, followed by cyclization with hydrazine monohydrate .

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied using experimental techniques such as X-ray diffraction (XRD), infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry. For example, the crystal and molecular structure of a related compound was confirmed by single crystal X-ray diffraction . The planarity of the pyrazoline ring and its orientation relative to the attached phenyl rings are notable features that influence the physical properties and reactivity of these molecules .

Chemical Reactions Analysis

The chemical reactivity of "3-(2-Nitrophenyl)-1H-pyrazole" derivatives can be inferred from their molecular structure. The presence of electron-withdrawing nitro groups can affect the electron density distribution within the molecule, potentially making it more reactive towards nucleophilic attack. The papers provided do not detail specific chemical reactions involving the title compound, but the synthesis methods and structural analyses suggest that these molecules could participate in various organic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. The papers discuss the use of density functional theory (DFT) to optimize the geometry and predict vibrational frequencies, NMR chemical shifts, and electronic properties such as HOMO-LUMO energies . Theoretical calculations are often compared with experimental data to validate the accuracy of the computational models. The nitro group's influence on the electronic properties of the molecule is significant, as it can lead to intramolecular charge transfer, affecting the molecule's stability and reactivity .

Scientific Research Applications

Structural Analysis and Molecular Interactions

  • Structural Characteristics : The pyrazole ring in these compounds often forms specific angles with attached nitrophenyl rings, influencing their overall molecular structure. For example, in 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, the pyrazole ring forms a distinct dihedral angle with the 3-nitro-phenyl ring, affecting molecular interactions and stability (Hernández-Ortega et al., 2012).
  • Hydrogen Bonding : Many 1H-pyrazole compounds exhibit intermolecular hydrogen bonding, contributing to their crystalline structures and potential for forming supramolecular assemblies. This is evident in compounds like 6-Amino-3-methyl-4-(3-nitrophenyl)-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile (Wu et al., 2011).

Molecular Orbital Analysis

  • Frontier Molecular Orbital Theory : The molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), of 1H-pyrazole derivatives are analyzed for understanding their electronic properties. For instance, the study of 3-(p-substituted phenyl)-5-phenyl-1H-pyrazole sheds light on the influence of functional groups on molecular orbital transitions and energy band gaps (Ibnaouf et al., 2019).

Crystallography and Computational Studies

  • X-ray Diffraction and DFT Calculations : X-ray crystallography combined with Density Functional Theory (DFT) calculations provides insights into the molecular geometry, vibrational frequencies, and chemical shifts of various 1H-pyrazole derivatives. This approach has been applied to compounds like 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole (Evecen et al., 2016).
  • Hirshfeld Surface Analysis : This technique is used to analyze intermolecular interactions in 1H-pyrazole structures, as seen in studies of compounds like 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole (Kumar et al., 2022).

Photophysical Properties

  • Optical Characteristics : The study of optical properties, including absorption, fluorescence, and Stokes shift, of 1H-pyrazole derivatives like 3-(p-nitrophenyl)-5-phenyl-1H-pyrazole, is crucial for applications in materials science and chemistry (Ibnaouf et al., 2018).

Safety And Hazards

Like all chemicals, “3-(2-Nitrophenyl)-1H-pyrazole” should be handled with care. Nitrophenyl compounds can be hazardous and may cause eye and skin irritation upon contact .

Future Directions

The future directions for research on “3-(2-Nitrophenyl)-1H-pyrazole” would depend on its potential applications. Nitrophenyl compounds have been studied for their potential use in the development of new drugs and other chemical products .

properties

IUPAC Name

5-(2-nitrophenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-12(14)9-4-2-1-3-7(9)8-5-6-10-11-8/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRBQCSTNUDDGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=NN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371812
Record name 3-(2-Nitrophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Nitrophenyl)-1H-pyrazole

CAS RN

59844-05-2
Record name 3-(2-Nitrophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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